Cephalexin

Description

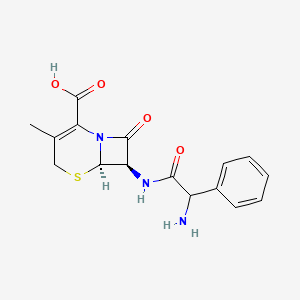

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIPMKNFIOOWCQ-UEKVPHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105879-42-3 (mono-hydrochloride, mono-hydrate), 105879-42-3 (mono-hydrochloride,mono-hydrate), 23325-78-2 (mono-hydrate), 38932-40-0 (mono-hydrochloride salt), 66905-57-5 (di-hydrate) | |

| Record name | Cephalexin [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9022780 | |

| Record name | Cephalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cephalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10mg/mL, SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER, 2.97e-01 g/L | |

| Record name | Cephalexin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHALEXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER | |

CAS No. |

15686-71-2 | |

| Record name | Cephalexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15686-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephalexin [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalexin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefalexin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHALEXIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SFF1W6677 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEPHALEXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

326.8 °C | |

| Record name | Cephalexin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Synthesis Pathways of Cephalexin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Cephalexin and its primary synthesis pathways. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed insights into the chemical and enzymatic production of this widely used first-generation cephalosporin antibiotic.

Molecular Structure of this compound

This compound is a semi-synthetic first-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1][2]

The core structure of this compound consists of a beta-lactam ring fused to a dihydrothiazine ring, forming the cephem nucleus.[2][3] Attached to this nucleus at position 7 is a D-(-)-α-amino-α-phenylacetylamino side chain, and at position 3, a methyl group.[1]

Key Structural Features:

-

IUPAC Name: (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][4]

The presence of the beta-lactam ring is crucial for its antibacterial activity, while the side chains influence its spectrum of activity and pharmacokinetic properties.

Synthesis Pathways of this compound

The industrial production of this compound is primarily achieved through two main routes: chemical synthesis and enzymatic synthesis.[5][6] Both pathways typically utilize 7-aminodesacetoxycephalosporanic acid (7-ADCA) as the core nucleus and a derivative of D-phenylglycine as the side chain precursor.[5][7]

Chemical Synthesis

The chemical synthesis of this compound involves the protection of the carboxyl group of the 7-ADCA nucleus, followed by condensation with an activated D-phenylglycine derivative.[6]

General Steps:

-

Protection of 7-ADCA: The carboxyl group of 7-ADCA is protected, often through silylation using agents like trimethylchlorosilane or 1,1,1,3,3,3-hexamethyldisilazane (HMDS).[6][8]

-

Activation of D-phenylglycine: The D-phenylglycine side chain is activated, for instance, by converting it to a Dane salt or an acid chloride.

-

Condensation: The protected 7-ADCA and the activated D-phenylglycine are reacted in an organic solvent, such as dichloromethane, to form the acylated product.[6]

-

Deprotection and Isolation: The protecting group is removed, and the this compound is isolated and purified, often as a monohydrate.[8]

Caption: Chemical Synthesis of this compound.

Enzymatic Synthesis

Enzymatic synthesis has become the preferred method for this compound production due to its milder reaction conditions, higher specificity, and reduced environmental impact.[5][6] This process typically employs penicillin G acylase (PGA) as the catalyst.[7]

Key Reactants:

-

Nucleus: 7-aminodesacetoxycephalosporanic acid (7-ADCA)[7]

-

Acyl Donor: D-phenylglycine methyl ester (PGME) or other D-phenylglycine derivatives.[7]

The enzyme catalyzes the acylation of the 7-amino group of 7-ADCA with the D-phenylglycine derivative.

Caption: Enzymatic Synthesis of this compound.

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis can be evaluated based on several quantitative parameters. The following tables summarize key data from various studies.

Table 1: Enzymatic Synthesis of this compound - Reaction Conditions and Yields

| Acyl Donor | Catalyst | Reaction Medium | Temperature (°C) | pH | Conversion/Yield | Reference |

| D-phenylglycine methyl ester (PGME) | Immobilized Penicillin G Acylase (IPGA) | Suspension aqueous solution | Optimized | Optimized | 99.3% conversion | [7] |

| D-phenylglycine nitrile | Nitrile hydratase and Penicillin G acylase | Aqueous | Not specified | Not specified | 79% yield | [9] |

| Phenylglycine methyl ester (PGME) | Penicillin acylase | Ethylene glycol (40% v/v) | 20 | 7.0 | Near stoichiometric yields | [10] |

| Phenylglycine methyl ester (PGME) | Penicillin acylase | Microfluidic device with two aqueous phases | Not specified | Not specified | >70% yield |

Table 2: Chemical Synthesis of this compound - Yields

| Starting Material | Key Reagent | Yield | Reference |

| Penicillin sulfoxide p-nitrobenzyl ester | p-toluenesulfonic acid | Not specified directly for final product, intermediate yield 62.0 g | [11] |

| 7-ADCA | 1,1,1,3,3-hexamethyldisilazane (HMDS) | 800-820 g per 1000 g input (insoluble form) | [8] |

Experimental Protocols

General Procedure for the Synthesis of this compound Intermediates (Chemical)

This protocol describes the synthesis of new this compound intermediates using the mixed anhydride method.

-

Dissolve Boc-amino acid (11.41 mmol) in Tetrahydrofuran (THF, 20 mL) containing triethylamine (TEA, 11.41 mmol).

-

Cool the mixture in an ice bath to -10°C.

-

Add ethyl chloroformate (ECF, 11.41 mmol) dropwise over 10 minutes.

-

Stir the mixture for an additional 30 minutes.

-

In a separate vessel, dissolve this compound (11.416 mmol, 4.16 g) in distilled water (10 ml) containing TEA (11.416 mmol, 1.153 g).

-

Add the this compound solution to the mixed anhydride solution.

-

The precipitate is collected, washed with water and ether, and recrystallized from ethanol/toluene (1:9).

Enzymatic Synthesis of this compound in a Suspension Aqueous Solution System

This protocol outlines an efficient method for the enzymatic synthesis of this compound using immobilized penicillin G acylase (IPGA).[7]

-

The reaction is carried out in a suspension aqueous solution system with 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) and D-phenylglycine methyl ester (PGME) as substrates.

-

Immobilized penicillin G acylase (IPGA) is used as the catalyst.

-

The reactant 7-ADCA and the product this compound are mainly present as solid particles.

-

Continuous feeding of PGME is employed for more efficient synthesis.

-

Under optimized conditions, a maximum 7-ADCA conversion ratio of 99.3% and a productivity of 200 mmol/L/H can be achieved.[7]

One-Pot Enzymatic Synthesis of this compound

This protocol involves a cascade of two enzymatic transformations.[9]

-

The hydration of D-phenylglycine nitrile to the corresponding amide is catalyzed by nitrile hydratase.

-

This is combined with the penicillin G acylase-catalyzed acylation of 7-ADCA with the in-situ formed amide.

-

The addition of 1,5-dihydroxynaphthalene to the reaction mixture co-crystallizes with this compound, preventing its degradation.

-

A 79% yield with a synthesis/hydrolysis (S/H) ratio of 7.7 can be obtained.[9]

Logical Workflow for Synthesis Route Selection

The choice between chemical and enzymatic synthesis depends on various factors, including cost, environmental considerations, and desired product purity.

Caption: Synthesis Route Selection Logic.

References

- 1. This compound | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (anhydrous) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. mdpi.com [mdpi.com]

- 6. CN104130272A - Improvement method of cefalexin synthesis process - Google Patents [patents.google.com]

- 7. Efficient enzymatic synthesis of this compound in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US3862186A - Process for the production of this compound monohydrate - Google Patents [patents.google.com]

- 9. A two-step, one-pot enzymatic synthesis of this compound from D-phenylglycine nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US3632850A - this compound synthesis - Google Patents [patents.google.com]

The Core of Cephalexin: A Deep Dive into the Structure-Activity Relationship of Its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence and spread of antibiotic resistance necessitate a continuous search for novel and more effective antimicrobial agents. Cephalexin, a first-generation cephalosporin, has long been a cornerstone in the treatment of various bacterial infections. Its robust β-lactam core provides a scaffold for chemical modifications aimed at enhancing its antibacterial spectrum, improving pharmacokinetic properties, and overcoming resistance mechanisms. This technical guide delves into the critical aspects of the structure-activity relationship (SAR) of this compound derivatives, offering a comprehensive resource for professionals engaged in the discovery and development of new antibiotics.

The Cephalosporin Scaffold: Mechanism of Action and Resistance

Cephalosporins, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The core of their activity lies in the β-lactam ring, which mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors.[2] This structural mimicry allows cephalosporins to acylate the active site of penicillin-binding proteins (PBPs), essential enzymes that catalyze the final transpeptidation step in peptidoglycan synthesis.[2][3] The irreversible inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death.[2]

However, bacteria have evolved sophisticated resistance mechanisms. The most prominent is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[4][5][6] Other resistance strategies include modification of PBP targets, reducing their affinity for β-lactam antibiotics, and alterations in outer membrane permeability that restrict drug entry into the bacterial cell.[4]

Structure-Activity Relationship of this compound Derivatives

The chemical structure of this compound offers several sites for modification, primarily at the C-7 acylamino side chain and the C-3 position of the dihydrothiazine ring. Variations at these positions significantly influence the antibacterial spectrum, potency, and stability against β-lactamases.

Modifications at the C-7 Acylamino Side Chain

The nature of the acylamino side chain at the C-7 position is a key determinant of the antibacterial activity and β-lactamase stability of this compound derivatives.

-

Amino Group: The α-amino group on the phenylacetyl moiety is crucial for activity against both Gram-positive and Gram-negative bacteria. Modifications to this group can impact the binding affinity to PBPs.

-

Aromatic Ring: The phenyl ring in the side chain contributes to the overall antibacterial profile. Substitution on this ring can modulate activity. For instance, compounds lacking an aromatic ring in the side chain have been shown to lose all antibacterial activity, although they may still interact with transport carriers.[7]

-

Amino Acid Conjugation: Linking amino acids to the α-amino group of this compound has been explored to create new derivatives. These modifications can lead to compounds with altered antibacterial spectra. For example, a valine-linked derivative showed significant activity against P. aeruginosa and Bacillus cereus.[1]

Modifications at the C-3 Position

The substituent at the C-3 position of the cephem nucleus influences the pharmacokinetic properties and antibacterial spectrum of the derivatives.

-

Methyl Group: this compound possesses a methyl group at the C-3 position. Modifications at this site can lead to derivatives with altered oral absorption and serum levels.

-

Introduction of Other Moieties: Replacing the methyl group with substituents like 3-pyridylmethyl or m- or p-carboxybenzyl has been shown to be conducive to broad-spectrum antibacterial activity.[8] However, these modifications may result in poorer oral absorption.[8]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the quantitative data on the antibacterial activity of various this compound derivatives from published studies. The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.

Table 1: Antibacterial Activity of this compound Derivatives with Modifications at the C-7 Acylamino Side Chain

| Compound | Modification at C-7 | Test Organism | MIC (µg/mL) | Reference |

| This compound | Phenylglycyl | S. aureus | 18.9 µM | [9] |

| This compound | Phenylglycyl | E. coli | 94.9 µM | [9] |

| Compound 1 | Glycine conjugate | P. aeruginosa | Significant activity | [1] |

| Compound 2 | Alanine conjugate | P. aeruginosa | Significant activity | [1] |

| Compound 2 | Alanine conjugate | B. cereus | Significant activity | [1] |

| Compound 3 | Valine conjugate | E. coli | Very significant activity | [1] |

| Compound 3 | Valine conjugate | P. aeruginosa | Very significant activity | [1] |

| Compound 3 | Valine conjugate | B. cereus | Very significant activity | [1] |

| Compound 4 | Proline conjugate | P. aeruginosa | Significant activity | [1] |

Table 2: Antibacterial Activity of this compound Derivatives with Chemical Tethers at the 7-position

| Compound | Test Organism | MIC (µM) |

| This compound (1) | S. aureus (NCTC 6571) | 18.9 |

| Analog 2 | S. aureus (NCTC 6571) | 92.6 |

| Analog 3 | S. aureus (NCTC 6571) | 55.8 |

| Analog 4 | S. aureus (NCTC 6571) | 35.0 |

| This compound (1) | E. coli (BW25113) | 94.9 |

| Analog 2 | E. coli (BW25113) | >400 |

| Analog 3 | E. coli (BW25113) | >400 |

Data extracted from Miller et al. (2020)[9]

Experimental Protocols

General Synthesis of this compound Derivatives (Amino Acid Conjugates)

A general procedure for the synthesis of new this compound derivatives by incorporating an amino acid moiety involves the following steps:

-

Protection of the Amino Acid: The amino group of the desired amino acid (e.g., glycine, alanine, valine, proline) is protected with a tert-butoxycarbonyl (Boc) group.

-

Activation of the Carboxyl Group: The carboxyl group of the Boc-protected amino acid is activated, for example, by reaction with ethyl chloroformate (ECF) in the presence of a base like triethylamine (TEA).

-

Coupling with this compound: The activated amino acid is then coupled with the α-amino group of this compound in an aqueous solution containing a base.

-

Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to yield the final this compound derivative.

-

Purification: The synthesized compound is purified by recrystallization or other chromatographic techniques.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized this compound derivatives can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12]

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[12]

-

Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the this compound derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. The plates are then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the study of this compound derivatives.

Caption: Mechanism of action of this compound.

Caption: β-Lactamase mediated resistance mechanism.

Caption: Workflow for SAR studies of this compound derivatives.

Conclusion

The structure-activity relationship of this compound derivatives is a rich and dynamic field of research. Modifications at the C-7 acylamino side chain and the C-3 position of the cephem nucleus have a profound impact on the antibacterial spectrum, potency, and resistance profile of these compounds. A thorough understanding of these relationships, supported by robust quantitative data and detailed experimental protocols, is paramount for the rational design of the next generation of cephalosporin antibiotics. This guide provides a foundational resource for researchers dedicated to addressing the global challenge of antibiotic resistance through innovative drug discovery and development.

References

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-lactamase-mediated resistance: a biochemical, epidemiological and genetic overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 7. Structure-activity relationship of carbacephalosporins and cephalosporins: antibacterial activity and interaction with the intestinal proton-dependent dipeptide transport carrier of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure--activity relationships in cephalosporins prepared from penicillins. 2. Analogues of this compound substituted in the 3-methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04893C [pubs.rsc.org]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Antibacterial Spectrum of First-Generation Cephalosporins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

First-generation cephalosporins remain a cornerstone in the management of certain bacterial infections, primarily due to their targeted efficacy against Gram-positive organisms. This technical guide provides an in-depth analysis of their in vitro antibacterial spectrum, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Overview of First-Generation Cephalosporins

First-generation cephalosporins are a class of beta-lactam antibiotics characterized by their potent activity against many Gram-positive cocci, including Staphylococcus and Streptococcus species.[1][2][3][4][5] Their spectrum against Gram-negative bacteria is more limited, though they are effective against some common pathogens such as Proteus mirabilis, and certain strains of Escherichia coli and Klebsiella pneumoniae.[1][2][6] This selective spectrum makes them particularly useful for skin and soft tissue infections, as well as for surgical prophylaxis.[2][5]

The bactericidal action of these cephalosporins results from the inhibition of bacterial cell wall synthesis.[3][6] By binding to penicillin-binding proteins (PBPs), they disrupt the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.[3]

Quantitative Antibacterial Spectrum

The in vitro activity of first-generation cephalosporins is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for representative first-generation cephalosporins against key Gram-positive and Gram-negative bacteria. The data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of First-Generation Cephalosporins against Gram-Positive Bacteria

| Organism (Species) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | Cefadroxil | 2 | 4 |

| Cephalexin | 2 | 4 | |

| Cefazolin | 0.5 | 0.5 | |

| Cephalothin | ≤0.25 | ≤0.25 | |

| Streptococcus pyogenes | Cefazolin | Data not readily available in a comparable format | Data not readily available in a comparable format |

| This compound | Data not readily available in a comparable format | Data not readily available in a comparable format |

Note: Data for S. pyogenes is less consistently reported in large-scale surveillance studies for first-generation cephalosporins compared to staphylococci.

Table 2: In Vitro Activity of First-Generation Cephalosporins against Gram-Negative Bacteria

| Organism (Species) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | Cefazolin | 2 | 8 |

| This compound | 8 | >32 | |

| Klebsiella pneumoniae | Cefazolin | 2 | 4 |

| This compound | Data suggests high resistance | Data suggests high resistance | |

| Proteus mirabilis | Cefazolin | 4 | 8 |

| This compound | Data not readily available in a comparable format | Data not readily available in a comparable format |

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro antibacterial spectrum of cephalosporins relies on standardized antimicrobial susceptibility testing (AST) methods. The two primary methods are broth microdilution and Kirby-Bauer disk diffusion, with protocols standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI/EUCAST)

This method determines the MIC of an antibiotic in a liquid medium.

Methodology:

-

Preparation of Antimicrobial Solutions: Stock solutions of the first-generation cephalosporins are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation:

-

Several morphologically similar colonies of the test bacterium are selected from an 18-24 hour agar plate.

-

The colonies are suspended in a sterile liquid medium (e.g., saline or broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: A standardized volume of the bacterial suspension is added to each well of a 96-well microtiter plate containing the serially diluted antibiotic. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Kirby-Bauer Disk Diffusion Method (CLSI/EUCAST)

This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

Methodology:

-

Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method (turbidity equivalent to a 0.5 McFarland standard).

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth. The plate is rotated approximately 60 degrees between each streaking.

-

Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of a first-generation cephalosporin are placed on the surface of the inoculated agar plate.

-

Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-24 hours.

-

Measurement and Interpretation: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The zone diameter is then compared to established clinical breakpoints from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the workflow for determining the in vitro antibacterial spectrum and the classification and targets of first-generation cephalosporins.

Conclusion

First-generation cephalosporins exhibit a well-defined in vitro antibacterial spectrum, with potent activity against susceptible Gram-positive cocci and a more limited, yet clinically relevant, spectrum against certain Gram-negative bacilli. The standardized methodologies for antimicrobial susceptibility testing, such as broth microdilution and disk diffusion, are essential for accurately determining their efficacy against specific clinical isolates. This guide provides the foundational knowledge and data necessary for researchers and drug development professionals to effectively utilize and evaluate this important class of antibiotics.

References

- 1. medicallabnotes.com [medicallabnotes.com]

- 2. dokumen.pub [dokumen.pub]

- 3. academic.oup.com [academic.oup.com]

- 4. Antimicrobial susceptibilities of Proteus mirabilis: a longitudinal nationwide study from the Taiwan surveillance of antimicrobial resistance (TSAR) program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of Cephalexin Using Penicillin Acylase

For Researchers, Scientists, and Drug Development Professionals

The production of semi-synthetic β-lactam antibiotics, such as Cephalexin, is a cornerstone of the pharmaceutical industry. Traditionally reliant on chemical synthesis routes that involve harsh conditions and organic solvents, the industry is increasingly shifting towards greener, more sustainable enzymatic processes.[1][2] This guide provides a detailed technical overview of the kinetically controlled synthesis of this compound catalyzed by penicillin G acylase (PGA), a robust and widely studied industrial enzyme.[1][3]

Core Reaction Mechanism

The enzymatic synthesis of this compound is a kinetically controlled process. It involves the acylation of the β-lactam nucleus, 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), with an activated acyl donor, typically D-phenylglycine methyl ester (PGME) or D-phenylglycinamide (PGA).[2][4] The reaction is catalyzed by Penicillin G Acylase (E.C. 3.5.1.11).

The core mechanism involves two main competing reactions:

-

Synthesis Reaction: The enzyme first reacts with the acyl donor (e.g., PGME) to form a covalent acyl-enzyme intermediate. This intermediate then reacts with the nucleophile (7-ADCA) to produce this compound.

-

Hydrolysis Reactions: The acyl-enzyme intermediate can also be attacked by water, leading to the hydrolysis of the acyl donor into D-phenylglycine (PG). This is known as primary hydrolysis. Furthermore, the final product, this compound, can also be hydrolyzed by the enzyme back into 7-ADCA and PG, a process termed secondary hydrolysis.[5]

The efficiency of the process is determined by the balance between these synthesis and hydrolysis rates, often expressed as the Synthesis/Hydrolysis (S/H) ratio.[1] A higher S/H ratio indicates a more efficient conversion to the desired antibiotic product.[1]

Caption: Reaction pathway for the enzymatic synthesis of this compound.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on reaction conditions. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Optimal Reaction Conditions for this compound Synthesis

| Enzyme Source | Immobilization Support | Optimal pH | Optimal Temp. (°C) | Acyl Donor:7-ADCA Molar Ratio | Reference |

| Bacillus megaterium | Polyacrylonitrile fibres | 6.5 | 40 | 2:1 | [6] |

| Escherichia coli | Eupergit C | 7.4 | 14 | 3:1 | [7] |

| Not Specified | Not Specified | 7.5 (with 10% ethylene glycol) | Not Specified | Not Specified | [8] |

| Not Specified | Not Specified | 6.5 - 7.3 | 10 - 25 | Not Specified | [9] |

Table 2: Kinetic Parameters of Penicillin Acylase in this compound Synthesis

| Enzyme Source | Substrate | Km (mM) | Vmax (mol·L⁻¹·min⁻¹) | Inhibition Constant (Ki) (mM) | Reference |

| Xanthomonas citri | 7-ADCA | 3.7 | Not Specified | Not Specified | [10] |

| Xanthomonas citri | PGME | 14.5 | Not Specified | 70 (for PGME) | [10] |

| Bacillus megaterium | 7-ADCA | 162 | 0.0462 (Apparent) | Not Specified | [6] |

| Bacillus megaterium | PGME | 364 | 0.0462 (Apparent) | Not Specified | [6] |

Table 3: Performance Metrics of Enzymatic this compound Synthesis

| System Description | Conversion Yield (%) | Productivity | S/H Ratio | Reference |

| Suspension aqueous system, continuous PGME feeding | 99.3 (of 7-ADCA) | 200 mmol/L/h | Not Specified | [11] |

| Fully aqueous medium, high substrate concentration | 99 | 300 mM/h (volumetric) | Not Specified | [7] |

| Immobilized PGA, optimized conditions | 85 (of 7-ADCA) | Not Specified | Not Specified | [12] |

| One-pot synthesis with in-situ product complexation | 79 | Not Specified | 7.7 | [13] |

| High substrate concentration (600 mM PGME, 200 mM 7-ADCA) | 99 | Not Specified | Not Specified | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical protocols for key experiments.

This protocol describes a typical batch reaction in an aqueous medium.

-

Substrate Preparation:

-

Prepare a buffered solution (e.g., 0.1 M phosphate buffer) and adjust to the optimal pH (e.g., pH 7.4).[7]

-

Dissolve 7-ADCA to the desired concentration (e.g., 167 mM).[7] The low solubility of 7-ADCA can be a limiting factor.[2][14]

-

Cool the solution to the optimal reaction temperature (e.g., 14°C) in a thermostated reactor vessel.[7]

-

-

Reaction Initiation:

-

Reaction Monitoring:

-

Maintain constant temperature and pH throughout the reaction. A pH-stat may be used to automatically add an acid or base to counteract pH shifts.

-

Withdraw samples at regular time intervals. Immediately quench the enzymatic reaction in the samples (e.g., by adding a strong acid or organic solvent).

-

-

Analysis:

-

Analyze the concentrations of 7-ADCA, PGME, this compound, and PG in the samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

-

Caption: General experimental workflow for this compound synthesis.

Immobilization enhances enzyme stability and allows for reuse, which is critical for industrial applications.[1][6]

-

Carrier Activation: Treat polyacrylonitrile fibres with a suitable chemical agent to introduce reactive groups for enzyme coupling.

-

Enzyme Coupling: Incubate the activated fibres with a solution of extracellular penicillin acylase from a source like Bacillus megaterium.[6]

-

Washing: Thoroughly wash the fibres with buffer to remove any non-covalently bound enzyme.

-

Activity Assay: Determine the activity of the immobilized enzyme. For example, an apparent activity of 153 U/g (wet weight) has been reported.[6] The immobilized enzyme can be stored under appropriate conditions until use.

A single HPLC assay can be used to monitor the four key components of the reaction mixture.

-

Column: A reverse-phase column such as a C18 column (e.g., Shim-pack VP-ODS, 250 x 4.6 mm) is typically used.

-

Mobile Phase: A gradient elution program using a mixture of an aqueous buffer (e.g., 50 mM sodium phosphate, pH 6.7) and an organic modifier (e.g., acetonitrile) is effective.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is used to quantify the compounds.

-

Quantification: Calibrate the instrument with standard solutions of pure this compound, 7-ADCA, PGME, and PG to create calibration curves for accurate concentration determination.

Factors Influencing Synthesis and Process Optimization

Optimizing the reaction is a multi-parameter challenge. The interplay of various factors determines the final yield and productivity. Diffusion limitations can also play a significant role, especially with immobilized enzymes, potentially lowering turnover rates compared to the dissolved enzyme.[15]

Caption: Key parameters influencing this compound synthesis outcomes.

-

Temperature: Lower temperatures are generally beneficial for the process as they suppress the hydrolysis reactions more than the synthesis reaction, leading to a higher yield of this compound.[4]

-

pH: The optimal pH is a compromise between enzyme activity and the stability of the substrates and product. Values are typically in the range of 6.5 to 7.5.[6][8]

-

Substrate Concentration and Ratio: High substrate concentrations, sometimes even beyond their solubility limits (in suspension systems), can significantly increase conversion yields to over 99%.[7][11] Increasing the molar ratio of the acyl donor (PGME) to the nucleophile (7-ADCA) also pushes the equilibrium towards synthesis.[7]

-

Enzyme Immobilization: While crucial for industrial use, immobilization can introduce mass transfer limitations, which may reduce the apparent enzyme activity.[15] However, a stable immobilized enzyme can be reused for multiple cycles with minimal activity loss.[11]

-

Advanced Strategies: To further improve yields, researchers have explored in situ product removal through complexation with agents like β-naphthol or by using aqueous two-phase systems.[16][17] These methods reduce product inhibition and secondary hydrolysis.[16] Using supersaturated solutions of substrates has also been shown to increase the synthesis/hydrolysis ratio and overall productivity.[18]

References

- 1. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Dissolution of 7-ADCA in the Presence of PGME for Enzymatic Synthesis of this compound - ProQuest [proquest.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Modeling of the enzymatic kinetic synthesis of this compound--influence of substrate concentration and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Studies on enzymatic synthesis of this compound by immobilized penicillin acylase by polyacrylonitrile fibres] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. Enzymatic biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient enzymatic synthesis of this compound in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A two-step, one-pot enzymatic synthesis of this compound from D-phenylglycine nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhanced Dissolution of 7-ADCA in the Presence of PGME for Enzymatic Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of the performance of immobilized penicillin G acylase using active-site titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Integrated reactor concepts for the enzymatic kinetic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Penicillin acylase-catalyzed synthesis of beta-lactam antibiotics in highly condensed aqueous systems: beneficial impact of kinetic substrate supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

Cephalexin's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of cephalexin, a first-generation cephalosporin antibiotic. The focus is on its binding affinity to penicillin-binding proteins (PBPs), the crucial enzymes in bacterial cell wall synthesis. This document provides a comprehensive overview of quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction: The Role of this compound and Penicillin-Binding Proteins

This compound exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs). These enzymes are essential for the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. By inhibiting the transpeptidase activity of PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1] The efficacy of this compound is directly related to its binding affinity for the PBPs of a given bacterial species. Understanding this affinity is paramount for predicting antibacterial spectrum, optimizing dosage, and overcoming resistance mechanisms.

Bacteria typically possess multiple PBPs, each with distinct physiological roles in cell elongation, septum formation, and maintenance of cell shape. The preferential binding of a β-lactam antibiotic to a specific PBP can result in characteristic morphological changes in the bacterium. This compound, as a first-generation cephalosporin, exhibits a broad range of activity, primarily against Gram-positive cocci, but also against some Gram-negative bacilli.[2]

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of this compound to various PBPs is a key determinant of its antibacterial activity. This affinity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PBP's activity. The following tables summarize the available quantitative data for this compound's interaction with PBPs in several key bacterial species.

| Bacterial Species | PBP Target | Binding Affinity (IC50 in µM) | Notes |

| Staphylococcus aureus (Methicillin-Resistant - MRSA) | PBP1 | 516 ± 69 | Selective for PBP3. |

| PBP2 | 180 ± 7 | ||

| PBP3 | 3.0 ± 0.2 | ||

| PBP4 | 8,250 ± 280 | ||

| Escherichia coli | PBP4 | Selective | This compound shows selectivity for PBP4 in E. coli. A specific IC50 value is not readily available in the cited literature, but its selectivity is noted. |

| Streptococcus pneumoniae | PBP3 | Selective | This compound exhibits selectivity for PBP3 in S. pneumoniae. |

| Bacillus cereus | PBP4 | Strong Binding | This compound strongly binds to PBP4 in sporulating cells of B. cereus.[1] A quantitative IC50 or Ki value is not specified in the literature. |

Experimental Protocols for Determining PBP Binding Affinity

The determination of this compound's binding affinity to PBPs relies on competitive binding assays. These assays typically involve the use of a labeled probe, either radioactive or fluorescent, that binds to the active site of PBPs. The ability of this compound to displace this probe is then measured, allowing for the calculation of its binding affinity.

Competitive Fluorescent Penicillin-Binding Assay

This method utilizes a fluorescently labeled penicillin derivative, such as BOCILLIN™ FL, to label PBPs. The displacement of this fluorescent probe by this compound is quantified to determine the IC50 value.

Materials:

-

Bacterial strain of interest

-

This compound

-

BOCILLIN™ FL (fluorescent penicillin)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., containing lysozyme)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Cell Preparation: Harvest the cells by centrifugation and wash them with PBS.

-

Competitive Binding: Resuspend the cells in PBS containing various concentrations of this compound. Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow this compound to bind to the PBPs.

-

Fluorescent Labeling: Add a fixed, saturating concentration of BOCILLIN™ FL to the cell suspension and incubate for a further period (e.g., 15-30 minutes) at 37°C. This allows the fluorescent probe to bind to any PBPs not occupied by this compound.

-

Cell Lysis: Pellet the cells and lyse them to release the membrane proteins, including the PBPs.

-

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantification: Quantify the fluorescence intensity of the PBP bands at each this compound concentration. The intensity of the fluorescence is inversely proportional to the amount of this compound bound to the PBP.

-

IC50 Determination: Plot the fluorescence intensity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Radiolabeled Penicillin-Binding Assay

This classic method employs a radiolabeled penicillin, such as [3H]penicillin G, to detect PBPs. The principle is similar to the fluorescent assay, with radioactivity being the detected signal.

Materials:

-

Bacterial strain of interest

-

This compound

-

Radiolabeled penicillin (e.g., [3H]penicillin G)

-

Scintillation fluid

-

SDS-PAGE equipment

-

Autoradiography film or phosphorimager

Procedure:

-

Membrane Preparation: Grow the bacterial strain and prepare a membrane fraction containing the PBPs.

-

Competitive Binding: Incubate the membrane preparation with a range of this compound concentrations.

-

Radiolabeling: Add a fixed concentration of radiolabeled penicillin to the mixture and incubate to allow binding to unoccupied PBPs.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

Detection: Detect the radiolabeled PBPs by autoradiography or using a phosphorimager.

-

Quantification and IC50 Determination: Quantify the band intensities and calculate the IC50 as described for the fluorescent assay.

Visualizing Mechanisms and Workflows

Mechanism of this compound Action

The following diagram illustrates the molecular mechanism by which this compound inhibits bacterial cell wall synthesis.

Caption: Mechanism of this compound Inhibition of Bacterial Cell Wall Synthesis.

Experimental Workflow for PBP Binding Affinity Assay

The diagram below outlines the general workflow for determining the binding affinity of this compound to PBPs using a competitive binding assay.

Caption: Workflow for Determining this compound-PBP Binding Affinity.

Conclusion

This technical guide has provided a detailed overview of the binding affinity of this compound to penicillin-binding proteins in various bacteria. The quantitative data, though not exhaustive across all species, highlights the preferential targeting of specific PBPs, which underlies this compound's mechanism of action and antibacterial spectrum. The outlined experimental protocols offer a foundational methodology for researchers to further investigate these crucial drug-target interactions. The provided diagrams serve to visually simplify the complex molecular mechanism and the experimental procedures involved in its study. A deeper understanding of these interactions is critical for the development of novel β-lactam antibiotics and for devising strategies to combat the growing threat of antibiotic resistance.

References

The Dawn of a New Antibiotic Era: The Historical Development and Discovery of Cephalexin

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the historical development and discovery of Cephalexin, a first-generation cephalosporin that has been a cornerstone of antibacterial therapy for decades. Tailored for researchers, scientists, and drug development professionals, this document delves into the key scientific milestones, experimental methodologies, and quantitative data that marked the journey from a fungal discovery to a widely used therapeutic agent.

From Sardinian Sewage to a Novel Antibiotic: The Genesis of Cephalosporins

The story of this compound begins with the serendipitous discovery of its parent compound. In 1945, Italian physician and scientist Giuseppe Brotzu, while investigating the self-purification of seawater, isolated a fungus, Cephalosporium acremonium, from a sewage outfall in Cagliari, Sardinia.[1][2] He observed that crude extracts of this fungus exhibited antibacterial activity.[1] Lacking the resources for further investigation, Brotzu sent a culture of the fungus to Sir Howard Florey at the Sir William Dunn School of Pathology at the University of Oxford, who had been instrumental in the development of penicillin.[2]

At Oxford, a team including Sir Edward Abraham and Guy Newton embarked on the arduous task of isolating and characterizing the active compounds.[1] Their work led to the identification of several distinct antibiotic substances, with the most promising being Cephalosporin C, isolated in 1953.[1] Cephalosporin C possessed a broader spectrum of activity than penicillin and, crucially, was resistant to penicillinase, an enzyme produced by some bacteria that inactivates penicillin.

Timeline of Key Events:

| Year | Event | Key Individuals/Institutions |

| 1945 | Discovery of Cephalosporium acremonium and its antibacterial properties. | Giuseppe Brotzu |

| 1948 | Brotzu sends a culture of the fungus to Oxford University. | Giuseppe Brotzu, Sir Howard Florey |

| 1953 | Isolation of Cephalosporin C. | Sir Edward Abraham, Guy Newton (University of Oxford) |

| 1967 | Chemical synthesis of this compound. | Researchers at Eli Lilly and Company |

| 1969 | First marketed as Keflex. | Eli Lilly and Company |

| 1971 | FDA approval of this compound.[3] |

The Chemical Odyssey: Synthesizing an Orally Active Cephalosporin

While Cephalosporin C was a significant discovery, it was not orally active and had to be administered by injection. The quest for an orally bioavailable derivative became a major focus of pharmaceutical research. Researchers at the American pharmaceutical company Eli Lilly and Company took on this challenge.

A pivotal breakthrough came with the development of a method to cleave the aminoadipic acid side chain from the cephalosporin nucleus, yielding 7-aminocephalosporanic acid (7-ACA). This intermediate provided a scaffold for the addition of various side chains, allowing for the creation of semi-synthetic cephalosporins with improved properties.

The synthesis of this compound was achieved by attaching a D-phenylglycine side chain to the 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) nucleus. This specific modification conferred the crucial property of acid stability, allowing the compound to survive the gastric environment and be absorbed from the gastrointestinal tract.

Experimental Protocols

Protocol 1: Illustrative Chemical Synthesis of this compound

The following is a generalized representation of an early chemical synthesis approach. Modern industrial synthesis has evolved, often employing enzymatic methods for greater efficiency and sustainability.

-

Preparation of the 7-ADCA Nucleus: This often started from penicillin, which was more readily available. A key step involved the oxidative rearrangement of a penicillin sulfoxide to a desacetoxycephalosporin.

-

Protection of Functional Groups: The carboxyl group of 7-ADCA and the amino group of D-phenylglycine were protected to prevent unwanted side reactions during the coupling step.

-

Acylation (Side Chain Attachment): The protected D-phenylglycine was activated and then coupled to the amino group of the 7-ADCA nucleus.

-

Deprotection: The protecting groups were removed from the final molecule to yield this compound.

-

Purification: The crude this compound was purified, often through crystallization, to yield the final active pharmaceutical ingredient.

Mechanism of Action: Disrupting Bacterial Cell Wall Integrity

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The structural integrity of the bacterial cell wall is maintained by a complex polymer called peptidoglycan. The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[4]

This compound's molecular structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This allows it to bind to the active site of PBPs, effectively inactivating these enzymes.[5] The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and bacterial death, particularly in actively dividing bacteria.[4]

Figure 1. Mechanism of action of this compound.

In Vitro Activity and Early Clinical Efficacy

Early in its development, this compound demonstrated a useful spectrum of activity against many of the common bacterial pathogens of the time.

In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial isolates from early studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Organism | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (penicillinase +) | 100 | 1.6 - 12.5 | 3.1 | 6.2 |

| Staphylococcus aureus (penicillinase -) | 50 | 0.8 - 6.2 | 1.6 | 3.1 |

| Streptococcus pyogenes (Group A) | 50 | 0.2 - 1.6 | 0.4 | 0.8 |

| Streptococcus pneumoniae | 50 | 0.4 - 3.1 | 0.8 | 1.6 |

| Escherichia coli | 100 | 3.1 - >100 | 6.2 | 25 |

| Klebsiella pneumoniae | 100 | 3.1 - >100 | 6.2 | 25 |

| Proteus mirabilis | 50 | 3.1 - 50 | 6.2 | 12.5 |

Note: Data compiled from representative early in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Pharmacokinetics

This compound exhibited favorable pharmacokinetic properties that contributed to its success as an oral antibiotic.

| Parameter | Value |

| Oral Bioavailability | ~90-100% |

| Time to Peak Serum Concentration (Tmax) | ~1 hour |

| Serum Half-life (t½) | ~0.5 - 1.2 hours |

| Protein Binding | 10-15% |

| Excretion | >90% unchanged in urine |

Early Clinical Trial Data

Initial clinical trials demonstrated the efficacy of this compound in treating a variety of bacterial infections. The following table summarizes representative outcomes from these early studies.

| Infection Type | Number of Patients | Dosage Regimen | Clinical Cure Rate | Bacteriological Cure Rate |

| Skin and Soft Tissue | 150 | 250-500 mg q6h | 92% | 88% |

| Respiratory Tract (Pharyngitis, Tonsillitis) | 120 | 250-500 mg q6h | 95% | 90% |

| Urinary Tract (Uncomplicated) | 100 | 500 mg q6h | 85% | 80% |

Logical Progression of this compound's Development

The development of this compound followed a logical and stepwise progression, from the initial discovery of a natural product to the rational design of a semi-synthetic derivative with improved properties.

References

- 1. "this compound: In Vitro and in Vivo Studies" by Frank Cox Jr., Edward L. Quinn et al. [scholarlycommons.henryford.com]

- 2. Purification and some properties of cephalosporin N, a new penicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3655656A - Crystalline this compound monohydrate - Google Patents [patents.google.com]

- 4. Purification and some properties of cephalosporin N, a new penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antimicrobial activity and human pharmacology of this compound, a new orally absorbed cephalosporin C antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Cephalexin's Mode of Action on Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephalexin, a first-generation cephalosporin, is a widely prescribed beta-lactam antibiotic with a well-established mechanism of action centered on the disruption of bacterial cell wall synthesis. This guide provides a detailed examination of the molecular interactions and cellular consequences of this compound's activity. By irreversibly binding to and inhibiting essential penicillin-binding proteins (PBPs), this compound effectively halts the transpeptidation step of peptidoglycan synthesis. This leads to a compromised cell wall, culminating in bacterial cell lysis and death. This document outlines the core mechanism, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

The Core Mechanism: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress. This rigidity is primarily due to the peptidoglycan layer, a mesh-like polymer of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) cross-linked by short peptide chains. The final and critical step in peptidoglycan synthesis is the cross-linking of these peptide chains, a reaction catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][2]

This compound's bactericidal action is a direct consequence of its interference with this process.[2] Structurally, the beta-lactam ring of this compound mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural similarity allows this compound to act as a suicide inhibitor, binding to the active site of PBPs and forming a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the PBP, preventing it from carrying out its transpeptidase function.[2] The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to the activation of autolytic enzymes and, ultimately, cell lysis.[3]

Signaling Pathway: From PBP Inhibition to Cell Lysis

The inhibition of PBPs by this compound triggers a cascade of events that culminate in cell death. The immediate effect is the cessation of proper cell wall remodeling and synthesis, particularly during cell division. This leads to characteristic morphological changes, such as cell filamentation, where the bacteria continue to grow in length but cannot divide.[1][3] This is often followed by the formation of blebs or bulges at the nascent division septum. The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in membrane protrusion and eventual lysis.[1][3]

Quantitative Data

The efficacy of this compound can be quantified through its minimum inhibitory concentrations (MIC) against various bacterial strains and its binding affinities (IC50) for specific PBPs.

Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The MIC50 and MIC90 represent the concentrations at which ≥50% and ≥90% of isolates are inhibited, respectively.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 2 | 4 |

| Streptococcus pyogenes | ≤0.25 | ≤0.25 |

| Streptococcus pneumoniae | 1 | 2 |

| Escherichia coli | 8 | 32 |

| Klebsiella pneumoniae | 8 | 32 |

| Proteus mirabilis | 4 | 16 |

Note: Data compiled from various sources and may vary based on geographic location and testing methodology.

Penicillin-Binding Protein (PBP) Affinity

The 50% inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of the binding of a fluorescent penicillin derivative to a specific PBP.

| Bacterial Species | PBP Target | IC50 (µg/mL) |

| Escherichia coli | PBP2 | >10 |

| PBP4 | ~10 | |

| Staphylococcus aureus | PBP3 | ~MIC |

| Streptococcus pneumoniae | PBP3 | Selective |

Note: Data is limited and can vary significantly between bacterial strains and experimental conditions. "Selective" indicates a preferential binding to that PBP over others.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate this compound's mode of action.

PBP Binding Competition Assay

This assay is used to determine the affinity of this compound for specific PBPs by measuring its ability to compete with a fluorescently labeled beta-lactam for PBP binding sites.

Methodology:

-

Bacterial Culture and Membrane Preparation:

-

Grow the bacterial strain of interest (e.g., E. coli K-12) to mid-logarithmic phase (OD600 ≈ 0.5) in appropriate broth media (e.g., Luria-Bertani broth).

-

Harvest cells by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with phosphate-buffered saline (PBS), pH 7.4.

-

Lyse the cells using a French press or sonication.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane fraction in PBS and determine the protein concentration.

-

-

Competition Assay:

-

In a 96-well microplate, incubate a fixed amount of the membrane preparation with varying concentrations of this compound for a set period (e.g., 30 minutes at 30°C).

-

Add a fluorescent penicillin derivative, such as Bocillin FL (a fluorescent analog of penicillin V), to a final concentration of approximately 7.5 µM.

-

Incubate for an additional 10-15 minutes to allow the fluorescent probe to bind to any available PBPs.

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of each PBP band.

-

Plot the percentage of Bocillin FL binding against the this compound concentration to determine the IC50 value for each PBP.

-

Bacterial Cell Viability (Time-Kill) Assay

This assay measures the rate at which this compound kills a bacterial population over time.

Methodology:

-

Bacterial Culture Preparation:

-

Grow an overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Dilute the overnight culture into fresh, pre-warmed broth to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

-

-

Time-Kill Assay:

-

Prepare a series of culture tubes or a 96-well microplate containing the bacterial suspension and various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control with no antibiotic.

-

Incubate the cultures at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), measure the optical density of the cultures at 600 nm (OD600) using a spectrophotometer or microplate reader.

-

-

Data Analysis:

-

Plot the log10 of the OD600 values against time for each this compound concentration and the growth control.

-

A bactericidal effect is typically defined as a ≥3-log10 decrease in OD600 (or CFU/mL if plating is also performed) from the initial inoculum.

-

Conclusion

This compound's mode of action is a classic example of targeted antibiotic therapy. Its ability to specifically inhibit the transpeptidase activity of bacterial penicillin-binding proteins disrupts the essential process of cell wall synthesis, leading to a cascade of events that result in bacterial cell death. The quantitative data on its efficacy and the detailed experimental protocols for its study underscore the depth of our understanding of this important antibiotic. For researchers and drug development professionals, a thorough comprehension of this compound's mechanism provides a foundational understanding of beta-lactam antibiotics and serves as a benchmark for the development of new antibacterial agents.

References

- 1. Rapid β-lactam-induced lysis requires successful assembly of the cell division machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Rapid beta-lactam-induced lysis requires successful assembly of the cell division machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Cephalexin in Tablets by RP-HPLC

AN-HPLC-001

Introduction

Cephalexin is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of this compound in pharmaceutical tablet formulations is crucial for ensuring product quality, safety, and efficacy. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound in tablets. The described protocol is suitable for routine quality control and research purposes.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the validation of the RP-HPLC method for this compound tablet analysis.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (Asymmetry) | ≤ 1.5 | < 1.5 |

| Theoretical Plates | > 2000 | > 2000 |

| % RSD of Peak Area (n=5) | ≤ 1.0% | < 1.0% |

Table 2: Linearity of this compound

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 5 - 30 | 0.999 |

| 0.05 - 80 | 0.9990[1][2][3] |

| 12.5 - 125 | > 0.99[4] |

| 62.5 - 375 | > 0.99[5] |

Table 3: Accuracy (Recovery Studies)

| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |

| 50% | 25 | 24.93 | 99.72% |

| 100% | 50 | 49.91 | 99.82% |

| 150% | 75 | 74.96 | 99.95% |

Note: High recoveries of above 99.8% indicate the accuracy of the proposed HPLC method.[1]

Table 4: Precision

| Precision Type | % RSD |

| Intraday Precision (n=6) | < 2.0% |

| Interday Precision (n=6) | < 2.0% |

Table 5: Assay of Commercial this compound Tablets

| Formulation | Labeled Amount (mg) | Amount Found (mg) | % Assay |

| Brand A | 500 | 499.6 | 99.92%[6] |

| Brand B | 250 | 248.9 | 99.56% |

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of this compound in tablets by RP-HPLC.

1. Reagents and Materials

-

This compound reference standard

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water

-

Sodium acetate

-

Acetic acid

-

Commercially available this compound tablets

-

0.45 µm membrane filters

2. Equipment

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector

-

C18 column (250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringes and syringe filters (0.45 µm)